molecular formula C8H9ClN2O2 B1395918 3-Amino-3-(6-chloro-pyridin-3-YL)-propionic acid CAS No. 297773-48-9

3-Amino-3-(6-chloro-pyridin-3-YL)-propionic acid

Cat. No. B1395918
M. Wt: 200.62 g/mol
InChI Key: CISKLWKYACVMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(6-chloro-pyridin-3-YL)-propionic acid, also known as 6-chloro-3-aminopyridine-3-propionic acid (CAPPA), is a non-steroidal anti-inflammatory drug (NSAID) and is used in the treatment of pain, fever, and inflammation. It is a structural analog of the well-known NSAID, ibuprofen. CAPPA has been found to have a number of beneficial effects, such as anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential to treat various diseases, including cancer, cardiovascular disease, and neurological disorders.

Scientific Research Applications

Structural Analysis and Intermolecular Interactions

  • The compound exhibits strong intermolecular hydrogen bonding, forming layers in its crystal structure. This characteristic is crucial for understanding its molecular interactions and potential applications in materials science (Di, 2010).

Potential Anticancer Agents Synthesis

  • Derivatives of 3-Amino-3-(6-chloro-pyridin-3-YL)-propionic acid have been explored for their potential as anticancer agents. This research highlights its role in the synthesis of compounds that may affect the proliferation and survival of cancer cells (Temple et al., 1983).

Anti-HIV Activity

  • Analogues of this compound have shown high affinity for the CCR5 receptor, which is critical in anti-HIV drug development. Its derivatives have exhibited potent anti-HIV activity, demonstrating its relevance in therapeutic applications (Lynch et al., 2003).

Synthesis of Functionalized Pyridines

  • The compound plays a role in synthesizing functionalized pyridines, essential in various chemical reactions and potential applications in pharmaceuticals and materials science (Schmidt et al., 2006).

Fluorescence Properties and Antibacterial Activity

  • Novel derivatives of 3-Amino-3-(6-chloro-pyridin-3-YL)-propionic acid have been studied for their fluorescence properties, which could be significant in imaging and diagnostic applications. Some derivatives also showed considerable antibacterial activity, indicating potential uses in antimicrobial therapies (Girgis et al., 2004).

Nucleoside Analogue Synthesis

  • It's been used in the development of pyridin-3-yl C-nucleosides, highlighting its importance in synthesizing nucleoside analogues, which are key components in antiviral and anticancer drugs (Joubert et al., 2007).

properties

IUPAC Name

3-amino-3-(6-chloropyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-7-2-1-5(4-11-7)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISKLWKYACVMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(6-chloro-pyridin-3-YL)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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